molecular formula C21H15BrN2OS B2677651 N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide CAS No. 313660-12-7

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2677651
CAS No.: 313660-12-7
M. Wt: 423.33
InChI Key: AHUDRRHVMAYJMJ-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-6-Bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide (CAS 313660-12-7) is a high-purity synthetic organic compound belonging to the benzothiazole family, offered with a minimum purity of 95% . This compound features a complex molecular structure with a benzothiazole core, a bromine atom, and a biphenyl-4-carboxamide group, resulting in a molecular formula of C21H15BrN2OS and a molecular weight of 423.33 g/mol . Benzothiazole derivatives are recognized as a privileged scaffold in medicinal chemistry and drug discovery due to their diverse pharmacological profiles . Research into analogous 6-bromo-3-methylbenzothiazole derivatives indicates significant potential for scientific investigation, with studies reporting promising biological activities including immunomodulatory and anticancer effects against cell lines such as colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) . The mechanism of action for compounds of this class may involve the modulation of key cellular signaling pathways and enzyme inhibition, leading to the induction of apoptosis in malignant cells . Furthermore, structurally similar molecules are explored as building blocks in organic synthesis and as key intermediates for developing more complex therapeutic agents . This product is intended for research applications only in fields such as medicinal chemistry, pharmacology, and chemical biology. It is strictly for laboratory research use and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c1-24-18-12-11-17(22)13-19(18)26-21(24)23-20(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUDRRHVMAYJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method is the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The bromination of the benzothiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The biphenyl moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated benzothiazole in the presence of a palladium catalyst and a base . The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzothiazole Derivatives with Alkylamide Chains

Compounds 6e and 6f () share structural similarities with the target molecule, including a bromophenyl-substituted thiazole core. However, they differ in their alkylamide chains (octanamide in 6e and decanamide in 6f ), which influence their physical properties:

  • Melting Points : 6e (192°C) vs. 6f (180°C), showing a decrease with longer alkyl chains.
  • Elemental Analysis : Carbon content decreases slightly from 6e (61.39%) to 6f (62.65%), reflecting chain-length effects on molecular composition .
  • Spectral Data : Both exhibit IR peaks for C=O (1660–1680 cm⁻¹) and aromatic C-H stretching, but 6f shows broader alkyl C-H signals in NMR due to its longer chain .

Biphenyl Carboxamide Analogues

Compounds 19a , 20a , and 22a () feature biphenyl carboxamide backbones but lack the benzothiazole moiety. Key differences include:

  • Substituent Effects : 19a (2'-fluoro-3'-methoxy) has a higher melting point (125–127°C) than 20a (2'-fluoro-3'-methyl, 91–94°C), highlighting the role of methoxy groups in enhancing crystallinity.
  • Molecular Weight : The target compound (exact mass ~437 g/mol) is heavier than 19a (365 g/mol) due to the bromine atom and benzothiazole system .

Brominated Benzothiazole Derivatives

Compounds from and , such as N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (ECHEMI ID: 6188-13-2) and N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide (ECHEMI ID: 851080-31-4), provide insights into substituent variations:

  • Ring Substitutions : Replacing the biphenyl group with sulfamoyl (6188-13-2 ) or thiophene (851080-31-4 ) alters electronic properties and bioactivity.

Data Tables: Key Comparative Properties

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Substituents
Target Compound C₂₁H₁₆BrN₂OS Not reported 6-Br, 3-Me, biphenyl carboxamide
6e () C₂₆H₂₄BrN₃OS 192 71 Octanamide, 4-bromophenyl
6f () C₂₈H₂₈BrN₃OS 180 73 Decanamide, 4-bromophenyl
19a () C₂₂H₂₀FNO₃ 125–127 2'-Fluoro-3'-methoxy
6188-13-2 () C₁₈H₁₈BrN₃O₃S₂ Not reported 4-(Dimethylsulfamoyl)benzamide

Table 2. Spectral Comparison (IR and NMR)

Compound IR C=O Stretch (cm⁻¹) NMR Aromatic Shifts (δ, ppm) Key Spectral Features
Target Compound ~1680 (expected) Not reported Biphenyl C-H (7.2–7.8), thiazole C-Br
6e 1675 7.2–8.2 (quinoline, phenyl) Aliphatic H (1.2–2.5)
4g () 1685 7.1–7.9 (chlorophenyl) Thiazolidinone C=O (1740 cm⁻¹)

Research Findings and Implications

  • Synthetic Yields : Longer alkyl chains (e.g., 6f vs. 6e ) marginally improve yields, likely due to enhanced solubility .
  • Bioactivity Potential: Bromine and biphenyl groups in the target compound may enhance binding to hydrophobic enzyme pockets compared to non-brominated analogues .
  • Thermal Stability : Methoxy substituents (e.g., 19a ) increase melting points, suggesting stronger intermolecular interactions .

Biological Activity

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a biphenyl group, which are known to enhance biological activity through various mechanisms. The presence of bromine and methyl groups may also contribute to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole exhibit notable antitumor properties. For instance, compounds structurally related to this compound have shown varying degrees of cytotoxicity against different cancer cell lines.

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung Cancer)1.721.593.3
RPMI-8226 (Leukemia)25.928.7-
OVCAR-4 (Ovarian)15.9--
PC-3 (Prostate)27.9--

The data suggests that the compound could be developed for targeted cancer therapies due to its selective activity against various cancer types .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against both bacterial and fungal strains.

Case Study:
In vitro testing revealed that certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli . This highlights the potential application of such compounds in treating infections caused by multidrug-resistant organisms.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor growth or microbial metabolism.
  • Receptor Modulation: Interaction with specific receptors can alter cellular signaling pathways.
  • Apoptosis Induction: The compound may promote apoptosis in cancer cells through the activation of caspases and other pro-apoptotic factors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.